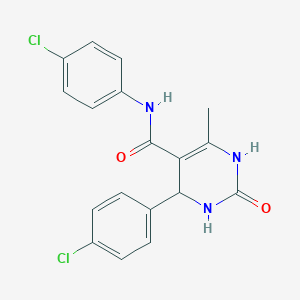
N,4-bis(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N,4-bis(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15Cl2N3O2 and its molecular weight is 376.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N,4-bis(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core with two 4-chlorophenyl substituents and a methyl group at the 6-position, along with a carboxamide functional group. This unique arrangement enhances its chemical reactivity and biological efficacy. The molecular formula is C18H14Cl2N2O with a molecular weight of approximately 366.22 g/mol.
Antiinflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. The presence of chlorophenyl groups is believed to enhance its interaction with biological targets involved in inflammation pathways. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating conditions characterized by chronic inflammation.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has been reported to exhibit inhibitory effects on various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, the compound demonstrated cytotoxicity against human cancer cells in vitro, leading to decreased cell viability and increased apoptotic markers .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Topoisomerase Inhibition : The compound has been identified as a potential inhibitor of topoisomerase II , an enzyme crucial for DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and subsequent cancer cell death .
- Anti-apoptotic Pathways : By modulating signaling pathways associated with apoptosis, such as the NF-kB pathway, the compound may enhance apoptotic processes in cancer cells while suppressing inflammatory responses.
Case Studies
Several case studies provide insight into the effectiveness of this compound:
| Study | Findings | Cell Lines Tested |
|---|---|---|
| Skok et al., 2023 | Identified as a potent inhibitor of TopoIIα; induced apoptosis in prostate cancer cells | PCa cell lines |
| Jiang et al., 2023 | Showed significant cytotoxicity against hepatocarcinoma cells; increased ROS levels leading to apoptosis | SMMC-7721 and HepG2 |
| Matias-Barrios et al., 2023 | Enhanced solubility and metabolic stability; retained TopoII inhibitory activities | Various cancer cell lines |
Eigenschaften
IUPAC Name |
N,4-bis(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-10-15(17(24)22-14-8-6-13(20)7-9-14)16(23-18(25)21-10)11-2-4-12(19)5-3-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWMPQXAFKHECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














